N-(3,4-dimethylphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
N-(3,4-dimethylphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1,2,4-oxadiazole ring fused to a thiophene backbone. The compound’s structure includes a sulfonamide group linked to a 3,4-dimethylphenyl substituent and a 2-methylphenyl moiety attached to the oxadiazole ring.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-14-9-10-17(13-16(14)3)25(4)30(26,27)19-11-12-29-20(19)22-23-21(24-28-22)18-8-6-5-7-15(18)2/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOACYXIBTQNTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure characterized by a thiophene ring, sulfonamide group, and oxadiazole moiety. The presence of dimethyl and methyl substituents on the phenyl rings is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities. These include:
- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and lung cancers .
- Antimicrobial Properties : Oxadiazole derivatives are also noted for their antibacterial and antifungal activities. They inhibit bacterial growth by targeting specific enzymes critical for bacterial survival .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase (CA) and other enzymes involved in cellular metabolism .
- Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases (G1/S or G2/M), preventing cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Impact on Activity |
|---|---|
| Dimethyl groups on phenyl | Enhance lipophilicity and cellular uptake |
| Oxadiazole moiety | Critical for anticancer activity |
| Sulfonamide group | Contributes to enzyme inhibition |
| Methyl substitution | Modulates binding affinity to target proteins |
Case Studies
- In Vitro Studies : In a study assessing the cytotoxicity of various oxadiazole derivatives, this compound exhibited an IC50 value significantly lower than standard chemotherapeutics against human lung adenocarcinoma cells (A549) and breast cancer cells (MCF7) .
- Mechanistic Insights : Another study utilized molecular dynamics simulations to elucidate the interaction between the compound and target proteins involved in apoptosis pathways. The results indicated that the compound binds effectively to Bcl-2 protein domains, promoting pro-apoptotic signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole-Based Sulfonamides
The compound shares structural homology with 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-yl-2”-sulphanyl acetamide derivatives (), which exhibit antimicrobial and anti-inflammatory activities. Key differences include:
- Substituents : The target compound has a thiophene-sulfonamide core, whereas ’s derivatives feature a sulphanyl acetamide group.
Table 1: Pharmacological Comparison of Oxadiazole Derivatives
Thiadiazole vs. Oxadiazole Heterocycles
The 1,3,4-thiadiazole derivatives in –3 differ by replacing the oxadiazole’s oxygen with sulfur. This substitution alters electronic properties and bioavailability:
- Planarity and Stability : ’s thiadiazole derivative exhibits near-planar geometry (r.m.s. deviation = 0.149 Å) due to intramolecular C–H···N hydrogen bonding, enhancing crystallinity and thermal stability (m.p. 408 K). The target compound’s oxadiazole may exhibit reduced planarity, affecting binding to hydrophobic enzyme pockets .
- Biological Activity : Thiadiazoles in show insecticidal/fungicidal effects, whereas oxadiazoles (e.g., ) target cholinesterases. This highlights the role of heteroatom identity in activity modulation.
Table 2: Structural and Physicochemical Comparison
Sulfonamide-Containing Analogues
Sulfonamide groups are critical for binding to enzymes like carbonic anhydrase. The target compound’s N-methylated sulfonamide may reduce metabolic degradation compared to non-methylated derivatives.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
